8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine
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Overview
Description
8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine is a heterocyclic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine typically involves the construction of the pyrazolo[5,1-c][1,2,4]triazine core followed by functionalization. One common method involves the coupling of diazonium chloride with 3-amino-crotononitrile under ice-cold conditions in the presence of sodium acetate . This is followed by further functionalization steps to introduce the chlorophenyl, methyl, methylsulfonyl, and phenyl groups.
Industrial Production Methods
the scalable synthesis of similar heterocyclic compounds often involves microwave-assisted reactions, solid-phase synthesis, and multicomponent one-pot reactions .
Chemical Reactions Analysis
Types of Reactions
8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .
Scientific Research Applications
8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine:
1,2,3-Triazoles: Widely used in pharmaceutical chemistry for their biological activities.
1,2,4-Triazoles: Developed for various applications, including as antifungal and anticancer agents.
Uniqueness
8-(3-Chlorophenyl)-7-methyl-3-(methylsulfonyl)-4-phenylpyrazolo[5,1-c][1,2,4]triazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, for example, may enhance its solubility and reactivity compared to other similar compounds .
Properties
Molecular Formula |
C19H15ClN4O2S |
---|---|
Molecular Weight |
398.9 g/mol |
IUPAC Name |
8-(3-chlorophenyl)-7-methyl-3-methylsulfonyl-4-phenylpyrazolo[5,1-c][1,2,4]triazine |
InChI |
InChI=1S/C19H15ClN4O2S/c1-12-16(14-9-6-10-15(20)11-14)18-21-22-19(27(2,25)26)17(24(18)23-12)13-7-4-3-5-8-13/h3-11H,1-2H3 |
InChI Key |
SZTSTSHTZLVFJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(N=NC2=C1C3=CC(=CC=C3)Cl)S(=O)(=O)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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